molecular formula C4H8O B046112 2-Butanone-1,1,1,3,3-d5 CAS No. 24313-50-6

2-Butanone-1,1,1,3,3-d5

Cat. No. B046112
CAS RN: 24313-50-6
M. Wt: 77.14 g/mol
InChI Key: ZWEHNKRNPOVVGH-PDWRLMEDSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-butanone involves various chemical strategies, including the use of deuterated compounds for tracing and studying reaction mechanisms. For example, the synthesis of related compounds employs methods that highlight the role of specific functional groups and isotopic labeling in understanding molecular interactions and transformations (Lin et al., 1993).

Molecular Structure Analysis

The molecular structure and conformation of 2-butanone derivatives, including those with isotopic labeling, have been studied extensively. Investigations often utilize techniques like gas electron diffraction, combined with ab initio calculation and vibrational spectroscopy, to determine the molecular geometry, bond lengths, angles, and conformational distributions (Sakurai et al., 1989).

Chemical Reactions and Properties

The reactivity of 2-butanone and its isotopically labeled counterparts can vary significantly with the introduction of deuterium atoms. Studies such as those on the crossed molecular beam and low-temperature kinetics highlight the complex dynamics of reactions involving these molecules, especially in the context of forming nitrogen-bearing molecules in extraterrestrial environments (Morales et al., 2011). Such research sheds light on the pathways and product distributions resulting from these interactions.

Physical Properties Analysis

The study of the physical properties of 2-butanone derivatives, including those with isotopic labels, focuses on aspects like dipole moments and internal rotation, which are crucial for understanding the behavior of these molecules in various states and conditions. Research in this area provides insights into the factors influencing the physical characteristics of these compounds, such as barrier heights to internal rotation (Pierce et al., 1969).

Chemical Properties Analysis

The chemical properties of 2-butanone and its deuterated derivatives are central to their utility in research and industrial applications. Investigations into the atmospheric chemistry of related compounds, for example, reveal the influence of structural elements on reactivity with radicals and photochemical stability, highlighting the environmental impact and degradation pathways of these molecules (Yu et al., 2018).

For detailed investigations and findings on 2-Butanone-1,1,1,3,3-d5 and related compounds, refer to the cited sources:

Safety And Hazards

2-Butanone-1,1,1,3,3-d5 is classified as Eye Irritant 2, Flammable Liquid 2, and STOT SE 3 . It can cause irritation of the nose, throat, skin, and eyes . It is also hazardous to the respiratory system .

Future Directions

The future directions of 2-Butanone-1,1,1,3,3-d5 are not explicitly mentioned in the search results .

properties

IUPAC Name

1,1,1,3,3-pentadeuteriobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-3-4(2)5/h3H2,1-2H3/i2D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEHNKRNPOVVGH-PDWRLMEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C([2H])([2H])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

77.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butanone-1,1,1,3,3-d5

CAS RN

24313-50-6
Record name 2-Butanone-1,1,1,3,3-d5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024313506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanone-1,1,1,3,3-d5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Z Xie, JD Morris, SJ Mattingly, SR Sutaria… - Analytical …, 2023 - ACS Publications
Analysis of volatile organic compounds (VOCs) in exhaled breath (EB) has shown great potential for disease detection including lung cancer, infectious respiratory diseases, and …
Number of citations: 4 pubs.acs.org
GW Haas, ML Gross - Journal of the American Society for Mass …, 1996 - Elsevier
Substituent effects were determined for the gas-phase base-catalyzed Claisen-Schmidt reaction of the acetone enolate anion and various para-substituted benzaldehydes. Under …
Number of citations: 16 www.sciencedirect.com
RR Bodrian, AC Censullo, DR Jones… - Journal of Coatings …, 2000 - Springer
Acetone, methyl acetate, and parachlorobenzotrifluoride (PCBTF or Oxsol® 100) have been exempted as VOC solvents by the US Environmental Protection Agency. In measuring …
Number of citations: 1 link.springer.com
NI Butkovskaya, DW Setser - International Reviews in Physical …, 2003 - Taylor & Francis

The formation of water molecules via hydrogen atom abstraction by hydroxyl radicals and their formation via unimolecular elimination from vibrationally excited alcohols and organic …

Number of citations: 38 www.tandfonline.com
R Zhu - 2020 - search.proquest.com
Levulinic acid (LA) is a platform chemical derived from lignocellulosic biomass. Among the various applications LA has in industrial commodities and specialty chemicals, we previously …
Number of citations: 2 search.proquest.com
M Zagrobelny, CE Olsen, S Pentzold… - Insect biochemistry and …, 2014 - Elsevier
Considering the staggering diversity of bioactive natural products present in plants, insects are only able to sequester a small number of phytochemicals from their food plants. The …
Number of citations: 43 www.sciencedirect.com

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